![molecular formula C16H14F3N5OS B2729871 N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1796990-85-6](/img/structure/B2729871.png)
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Description
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H14F3N5OS and its molecular weight is 381.38. The purity is usually 95%.
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Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, also known as N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide:
Pharmaceutical Applications
This compound’s structure, featuring a trifluoromethyl group and a benzothiadiazole moiety, makes it a promising candidate for pharmaceutical research. Trifluoromethyl groups are known to enhance the metabolic stability and bioavailability of drugs . The compound could be explored for its potential as an anti-inflammatory, anticancer, or antiviral agent due to these properties.
Agrochemical Applications
The trifluoromethyl group is also significant in agrochemicals, where it can improve the efficacy and environmental stability of pesticides . This compound could be investigated for its potential use in developing new herbicides, fungicides, or insecticides, contributing to more effective crop protection solutions.
Material Science
In material science, the unique electronic properties of the trifluoromethyl group can be leveraged to develop advanced materials. This compound could be used in the synthesis of new polymers or as a building block for materials with specific electronic or optical properties .
Catalysis
The benzothiadiazole moiety in this compound can act as a ligand in catalytic processes. Research could focus on its application in homogeneous or heterogeneous catalysis, potentially leading to the development of more efficient catalytic systems for industrial chemical reactions .
Medicinal Chemistry
In medicinal chemistry, the combination of the pyrazole and benzothiadiazole rings in this compound could be explored for designing new drug candidates. These moieties are often found in bioactive molecules, and their presence could enhance the compound’s interaction with biological targets .
Environmental Chemistry
The stability and reactivity of this compound make it a candidate for environmental chemistry applications. It could be studied for its potential use in environmental remediation processes, such as the degradation of pollutants or the development of sensors for detecting environmental contaminants .
Veterinary Medicine
Given the compound’s potential bioactivity, it could also be explored in veterinary medicine. Research could focus on its use as a treatment for animal diseases, leveraging its pharmacological properties to develop new veterinary drugs .
Chemical Biology
In chemical biology, this compound could be used as a probe to study biological processes. Its unique structure might allow it to interact with specific biomolecules, making it a valuable tool for investigating cellular mechanisms and pathways .
properties
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5OS/c17-16(18,19)14-8-13(9-1-2-9)24(21-14)6-5-20-15(25)10-3-4-11-12(7-10)23-26-22-11/h3-4,7-9H,1-2,5-6H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMXFAJNELRTFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC4=NSN=C4C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide |
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